molecular formula C30H26N4O4 B11076396 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11076396
M. Wt: 506.6 g/mol
InChI Key: MWJXSRGNDPKFQC-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure holds promise. Let’s break it down:

    Name: 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3’-methyl-5’-phenyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione

    Molecular Formula: CHNO

    Molecular Weight: 500.55 g/mol

This compound belongs to the indole family, characterized by its fused ring system containing an indole moiety. Indoles have diverse biological activities and are essential building blocks in medicinal chemistry.

Preparation Methods

Synthesis:: The synthetic route to this compound involves the reduction of the corresponding 2-oxindole derivative. Usually, polyfunctional 2-oxindoles serve as precursors. The reduction process activates the indole ring, leading to the formation of 2,3-dihydroindole derivatives .

Industrial Production:: While industrial-scale production methods may vary, laboratories typically employ chemical synthesis. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.

Chemical Reactions Analysis

Reactions::

    Reduction: The key step involves reducing the 2-oxindole moiety to form the 2,3-dihydroindole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions at various positions.

    Oxidation: Controlled oxidation can convert the dihydroindole back to the indole form.

Common Reagents::

    Hydride Reducing Agents: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) for reduction.

    Nucleophiles: Alkyl halides or amines for substitution reactions.

    Oxidizing Agents: Jones reagent (CrO/HSO) for oxidation.

Scientific Research Applications

Chemistry::

    Building Blocks: Used in the synthesis of complex molecules.

    Drug Discovery: Scaffold for potential drug candidates.

Biology and Medicine::

    Anticancer Properties: Investigated for its antiproliferative effects.

    Neuropharmacology: Potential impact on neurotransmitter systems.

Industry::

    Dye Synthesis: Indole derivatives find applications in dye production.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting signaling pathways. Further studies are needed to elucidate specific molecular pathways.

Comparison with Similar Compounds

While this compound is unique due to its spirocyclic structure, similar compounds include other indole derivatives like 2,3-dihydroindole itself and indole-3-carboxaldehyde.

Properties

Molecular Formula

C30H26N4O4

Molecular Weight

506.6 g/mol

IUPAC Name

1'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C30H26N4O4/c1-18-25-26(28(37)34(27(25)36)20-10-3-2-4-11-20)30(31-18)21-12-6-8-14-23(21)33(29(30)38)17-24(35)32-16-15-19-9-5-7-13-22(19)32/h2-14,18,25-26,31H,15-17H2,1H3

InChI Key

MWJXSRGNDPKFQC-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC(=O)N6CCC7=CC=CC=C76

Origin of Product

United States

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